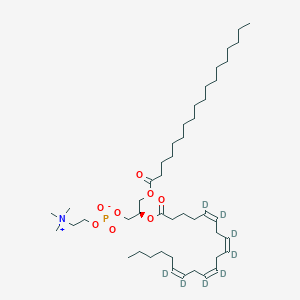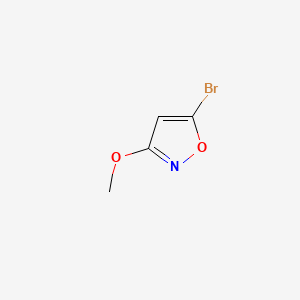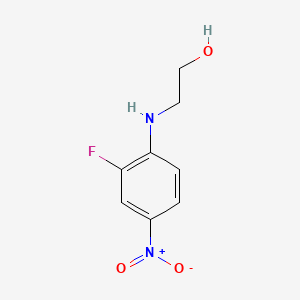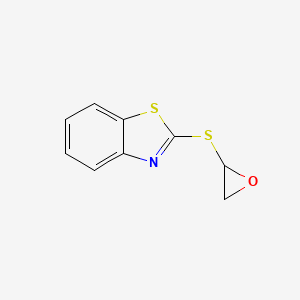
2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that contains both an oxirane (epoxide) and a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with an epoxide. One common method is the nucleophilic substitution reaction where 2-mercaptobenzothiazole reacts with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiol group on the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced to form thiol derivatives or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents, acylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring may yield diols, while substitution reactions on the benzothiazole ring can introduce various functional groups such as halides, alkyl, or acyl groups.
Aplicaciones Científicas De Investigación
2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The epoxide ring can react with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole, known for its use in rubber vulcanization.
Epichlorohydrin: An epoxide used in the synthesis of various organic compounds, including this compound.
Benzothiazole: A core structure in many biologically active compounds, similar to the benzothiazole moiety in this compound.
Uniqueness
This compound is unique due to the presence of both an epoxide and a benzothiazole ring in its structure This dual functionality allows it to participate in a wide range of chemical reactions and imparts distinct reactivity compared to other similar compounds
Propiedades
Número CAS |
123708-28-1 |
|---|---|
Fórmula molecular |
C9H7NOS2 |
Peso molecular |
209.281 |
Nombre IUPAC |
2-(oxiran-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H7NOS2/c1-2-4-7-6(3-1)10-9(12-7)13-8-5-11-8/h1-4,8H,5H2 |
Clave InChI |
DKVIMVUONVVHLI-UHFFFAOYSA-N |
SMILES |
C1C(O1)SC2=NC3=CC=CC=C3S2 |
Sinónimos |
Benzothiazole, 2-(oxiranylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


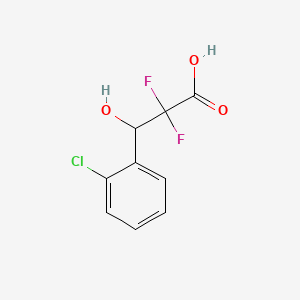
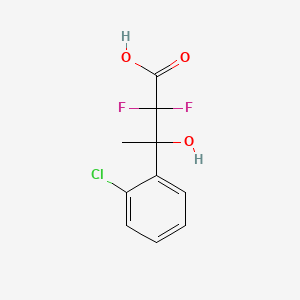


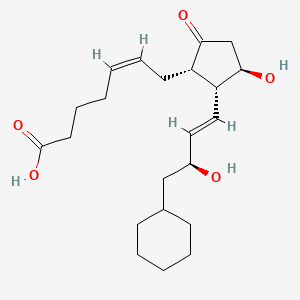


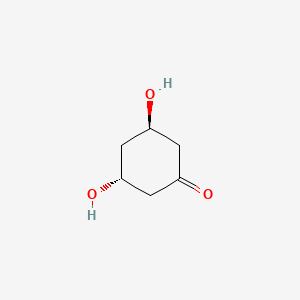
![2-[(4-Amino-2-fluorophenyl)amino]ethanol](/img/structure/B570725.png)
